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Abstract

(16)Annulene, a 16-1t-electron antiaromatic system, exhibits a fascinating array of dynamic
processes, including conformational changes, configurational isomerism, and bond shifting.
These phenomena are of significant interest in the study of aromaticity, molecular dynamics,
and the design of novel molecular switches. This technical guide provides an in-depth analysis
of the dynamic behavior of (16)annulene, presenting key experimental and computational
data, detailed methodologies for the cited experiments, and visual representations of the
underlying processes to facilitate a comprehensive understanding for researchers in chemistry
and drug development.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been
central to the development of the theory of aromaticity.[1] According to Huckel's rule, planar,
monocyclic, conjugated systems with (4n+2) 1t-electrons are aromatic, while those with 4n Tt-
electrons are antiaromatic. (16)Annulene, with its 16 1t-electrons, falls into the latter category
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and consequently is not a planar, aromatic molecule like benzene.[2] Instead, it adopts a non-
planar conformation to avoid the destabilizing effects of antiaromaticity.[3] This non-planarity
gives rise to a complex potential energy surface with multiple minima corresponding to different
conformers and isomers, which can interconvert through low-energy pathways. The study of
these dynamic processes provides valuable insights into the subtle interplay of steric and
electronic effects that govern molecular structure and reactivity.

Isomers and Conformational Dynamics

At low temperatures, (16)annulene exists as a mixture of two primary isomers in solution. The
major isomer, designated as 1a, possesses S4 symmetry with a
cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of its double bonds. The minor
isomer, 2a, has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[4]

The interconversion between these isomers and the conformational automerization of the
major isomer are key dynamic processes that can be studied using variable-temperature
Nuclear Magnetic Resonance (NMR) spectroscopy. At temperatures above -50 °C, these
processes become rapid on the NMR timescale, leading to a single resonance for all 16
protons in the 1H NMR spectrum.[5]

Energetics of Dynamic Processes

Experimental and computational studies have provided quantitative data on the energy barriers
associated with the dynamic processes in (16)annulene. These values are crucial for
understanding the kinetics of these transformations.
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Activation Energy
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2a) NMR)
Computational
6.9 [6]
(B3LYP/6-311+G)
Computational
16.7 [6]
(BH&HLYP/6-311+G)
Computational
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(CCsSD(T)/cc-pVD2)
Conformational Computational
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Computational
8-10 [6]
(B3LYP/6-311+G)
Planar Bond Shifting Computational 10 7]
in la (UMO06-2X/cc-pVD2Z)
Planar Bond Shifting Computational
~10 [7]

in 2a

(UM06-2X/cc-pVDZ)

Bond Shifting Mechanisms

Bond shifting in (16)annulene can occur through two distinct mechanisms: planar bond shifting

and twist-coupled bond shifting.

Planar Bond Shifting and Heavy-Atom Tunneling

Recent computational studies have highlighted the significance of heavy-atom tunneling in the

planar mi-bond shifting of both the major and minor isomers of (16)annulene.[7][8] Despite a

calculated barrier of approximately 10 kcal/mol, the narrowness of the barrier suggests a high

probability of tunneling.[7] This phenomenon, termed "tunneling control,” implies that at low

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://comporgchem.com/blog/archives/16
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://www.benchchem.com/product/b15495572/docs?utm_src=pdf-body#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://www.benchchem.com/product/b15495572/docs?utm_src=pdf-body#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://nmr.chem.ox.ac.uk/files/vt-nmrpdf
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

temperatures, bond shifting can occur much faster than competing conformational changes,
even if the latter have lower activation barriers.[5]

The calculated rate constants for bond shifting, incorporating small curvature tunneling (SCT)
contributions, demonstrate the profound effect of tunneling, especially at cryogenic
temperatures.

Rate Rate .
Temperatur Half-life (s)
Isomer Constant Constant Reference
e (K) (SCT)
(s-1) (CVT) (s-1) (SCT)

Major Isomer

80 8.0 x 10-15 0.16 4.3 [7]
(1a)

Minor Isomer

(2a) 10 - Rapid - [7]

Twist-Coupled Bond Shifting via M6bius Aromatic
Transition States

The interconversion between the two isomers of (16)annulene is proposed to proceed through
a twist-coupled bond shifting mechanism involving a Mébius aromatic transition state.[6][9] This
pathway contrasts sharply with the high-energy diradical transition states typically involved in
cis/trans isomerizations of acyclic polyenes.[6] The M6bius aromaticity of the transition state
stabilizes it, thereby lowering the activation barrier for the isomerization. Computational studies
have identified transition states with Mdbius topology that connect the conformational minima
of the isomers.[4][6]

Experimental and Computational Protocols
Synthesis of (16)Annulene

(16)Annulene was first synthesized by Oth and coworkers through the photolysis of the
cyclooctatetraene dimer.[4] This method remains a key route to accessing this fascinating
molecule.

Variable-Temperature NMR Spectroscopy
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Objective: To determine the activation energy for the interconversion of the major and minor
isomers of (16)annulene.

Methodology:

o Sample Preparation: A solution of (16)annulene is prepared in a suitable deuterated solvent
(e.g., deuterated tetrahydrofuran, THF-d8) in a high-quality NMR tube.

e Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe
is used.

o Data Acquisition:

o A series of 1H NMR spectra are recorded at different temperatures, starting from a low
temperature where the signals for the two isomers are sharp and well-resolved (e.g., -130
°C) and gradually increasing the temperature until the signals broaden and coalesce into a
single peak (e.g., -30 °C).[6]

o At each temperature, the sample is allowed to equilibrate for a sufficient period to ensure
thermal homogeneity.

o Data Analysis:

o The rate constants (k) for the interconversion at different temperatures are determined
from the lineshape analysis of the exchanging proton signals using appropriate software.

o The activation energy (Ea) is then calculated from the Arrhenius or Eyring equation by
plotting In(k) or In(k/T) against 1/T.

Computational Chemistry Methods

Objective: To investigate the potential energy surface of (16)annulene, locate stationary points
(minima and transition states), and calculate the activation barriers for the dynamic processes.

Methodology:

¢ Quantum Chemical Methods:
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o Density Functional Theory (DFT): Functionals such as B3LYP and BH&HLYP are
commonly used in conjunction with a suitable basis set (e.g., 6-311+G**) to optimize the
geometries of the ground and transition states.[6]

o Ab initio Methods: High-level methods like Coupled Cluster with single, double, and
perturbative triple excitations (CCSD(T)) with a basis set such as cc-pVDZ are employed
to obtain more accurate single-point energies.[6]

o Transition State Searching: Algorithms like the Berny optimization or synchronous transit-
guided quasi-Newton (STQN) method are used to locate the transition state structures.

 Vibrational Frequency Analysis: This is performed to confirm the nature of the stationary
points. Minima have all real frequencies, while transition states have exactly one imaginary
frequency corresponding to the reaction coordinate.

e Tunneling Calculations:
o Canonical Variational Transition State Theory (CVT): Used to calculate rate constants.

o Small Curvature Tunneling (SCT): This correction is applied to the CVT rate constants to
account for the contribution of quantum mechanical tunneling.[7]

Visualizing Dynamic Processes

The intricate relationships between the different isomers and the pathways for their
interconversion can be effectively visualized using diagrams.
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Caption: Dynamic equilibria of (16)annulene isomers.

Conclusion

The dynamic processes and bond shifting in (16)annulene represent a rich area of study at the
intersection of physical organic chemistry, spectroscopy, and computational chemistry. The
molecule's ability to undergo low-energy conformational and configurational changes, facilitated
by M6bius aromatic transition states and quantum mechanical tunneling, underscores the
complexity and subtlety of molecular behavior. A thorough understanding of these dynamic
processes, supported by the quantitative data and methodologies presented in this guide, is
essential for researchers aiming to harness the unique properties of annulenes and related
systems in the development of novel materials and therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Variable-temperature NMR spectroscopy for metabolite identification in biological
materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

¢ 2. Computational Chemistry Highlights: November 2015 [compchemhighlights.org]

¢ 3. [16]Annulene: the crystal and molecular structure - Journal of the Chemical Society B:
Physical Organic (RSC Publishing) [pubs.rsc.org]

e 4. comporgchem.com [comporgchem.com]
e 5. researchgate.net [researchgate.net]
e 6. researchgate.net [researchgate.net]

e 7. Design of annulene-within-an-annulene systems by the altanisation approach. A study of
altan-[nJannulenes - White Rose Research Online [eprints.whiterose.ac.uk]

¢ 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

¢ 9. Computational study on the electrocyclic reactions of [16]annulene - Organic &
Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

¢ To cite this document: BenchChem. [Dynamic Processes and Bond Shifting in (16)Annulene:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-
shifting-in-16-annulene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15495572?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05626c
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05626c
http://www.compchemhighlights.org/2015/11/?m=1
https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700000643
https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700000643
https://comporgchem.com/blog/archives/16
https://www.researchgate.net/publication/225805586_Nuclear_Magnetic_Resonance_Spectroscopy_of_Annulenes
https://www.researchgate.net/publication/10589718_Computational_study_on_the_electrocyclic_reactions_of_16annulene
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://eprints.whiterose.ac.uk/id/eprint/159005/
https://nmr.chem.ox.ac.uk/files/vt-nmrpdf
https://pubs.rsc.org/en/content/articlelanding/2003/ob/b304654k
https://pubs.rsc.org/en/content/articlelanding/2003/ob/b304654k
https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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